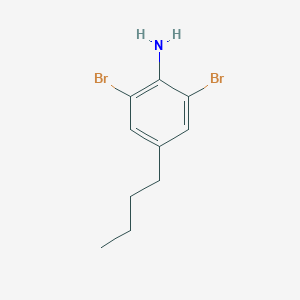
2,6-Dibromo-4-butylaniline
Übersicht
Beschreibung
2,6-Dibromo-4-butylaniline is a chemical compound with the molecular formula C10H13Br2N . It is used in the asymmetric synthesis of prostaglandin D2 receptor antagonist for the treatment of allergic rhinitis .
Synthesis Analysis
The synthesis of 2,6-Dibromo-4-butylaniline involves several steps. An asymmetric synthesis was developed for the production of a prostaglandin D2 receptor antagonist for the treatment of allergic rhinitis. The stereogenic center was set using asymmetric allylic alkylation chemistry, and the core of the structure was constructed via Pd-catalyzed .Molecular Structure Analysis
The molecular structure of 2,6-Dibromo-4-butylaniline consists of a benzene ring substituted with two bromine atoms and one butyl group. The molecular formula is C10H13Br2N .Physical And Chemical Properties Analysis
2,6-Dibromo-4-butylaniline has a molecular weight of 307.03 . It is a yellow to orange to brown liquid or low melting solid . The storage temperature is recommended to be in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
- 2,6-Dibromo-4-butylaniline serves as an important organic intermediate in the synthesis of various compounds. One study describes its role in the synthesis of zinc complexes, highlighting the formation of dimeric and monomeric molecules with three-coordinate zinc atoms, suggesting its utility in the creation of complex molecular structures (Fedushkin et al., 2008).
Reactivity and Formation of Complexes
- The compound is utilized in reactions leading to the formation of stable complexes, as evidenced by a study detailing the reaction of 2,6-dibromo-4-carboxyl-phenylamine, which, after a series of reactions, forms a stable complex with palladium(II), demonstrating high absorptivity and stability (He Li-fang, 2008).
Material and Chemical Applications
- In the field of materials science, 2,6-Dibromo-4-butylaniline is used in the development of electrochromic cells and polymers, indicating its significance in creating advanced materials with potential applications in various industries (Beaupré et al., 2006).
Catalysis and Chemical Reactions
- The compound plays a critical role in catalysis and chemical reactions, as seen in studies where it is used as a ligand for selective palladium-catalysed arylation, showcasing its utility in enhancing reaction specificity and efficiency (Prajapati et al., 2015).
Environmental and Analytical Chemistry
- 2,6-Dibromo-4-butylaniline is employed in environmental chemistry for the pre-concentration and detection of trace contaminants such as bisphenol A, demonstrating its importance in monitoring and ensuring environmental safety (Chu et al., 2015).
Safety And Hazards
2,6-Dibromo-4-butylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
2,6-dibromo-4-butylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br2N/c1-2-3-4-7-5-8(11)10(13)9(12)6-7/h5-6H,2-4,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEXPCBRDISAGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C(=C1)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597952 | |
| Record name | 2,6-Dibromo-4-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-butylaniline | |
CAS RN |
10546-66-4 | |
| Record name | 2,6-Dibromo-4-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate](/img/structure/B187672.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide](/img/structure/B187674.png)
![N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B187675.png)
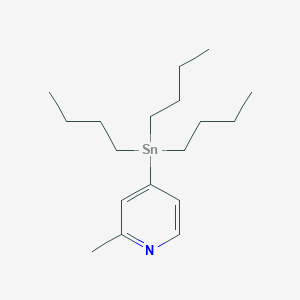
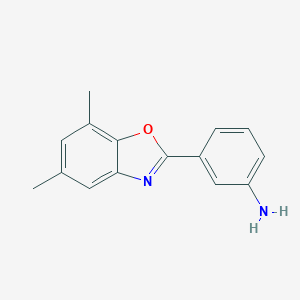
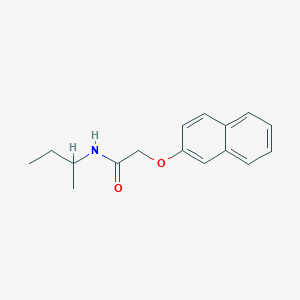
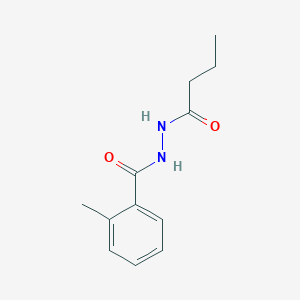
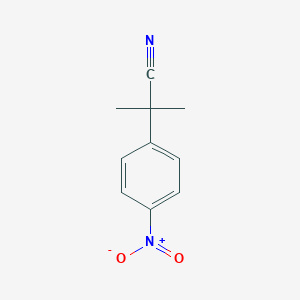
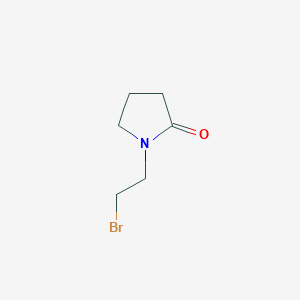
![4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187689.png)
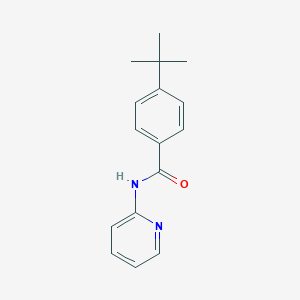
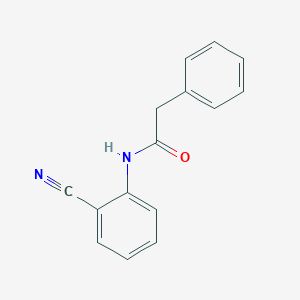
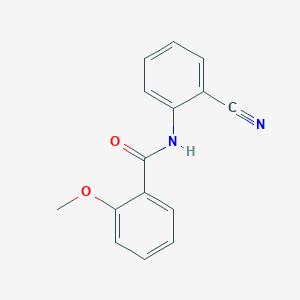
![N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B187695.png)